

An In-depth Technical Guide to 1-Propylpiperazine Dihydrobromide: Properties, Structure, and Applications

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Compound of Interest

Compound Name:	1-Propylpiperazine Dihydrobromide
Cat. No.:	B1364186

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Abstract

This technical guide provides a comprehensive overview of **1-Propylpiperazine Dihydrobromide** ($C_7H_{18}Br_2N_2$), a key chemical intermediate in pharmaceutical research and development. The document delves into the compound's core chemical and physical properties, elucidates its molecular structure through spectroscopic analysis, and outlines detailed protocols for its synthesis and characterization. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in neuropharmacology and medicinal chemistry. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system for achieving reliable and reproducible results.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as high aqueous solubility and the ability to form hydrogen bonds, which often translate to improved oral bioavailability and desirable ADME (Absorption, Distribution, Metabolism, and Excretion).

characteristics.^{[2][3]} The N-alkylation of the piperazine ring, as seen in 1-Propylpiperazine, allows for fine-tuning of these properties and the introduction of specific functionalities to interact with biological targets.

1-Propylpiperazine Dihydrobromide serves as a versatile building block, particularly in the synthesis of Central Nervous System (CNS) agents and in neuropharmacology research.^{[2][4]} Its dihydrobromide salt form enhances stability and solubility, making it an ideal candidate for use in various synthetic transformations and biochemical assays.^[4] This guide aims to provide a detailed technical examination of this important compound.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are foundational to its application in research and development. This section details the established structure and properties of **1-Propylpiperazine Dihydrobromide**.

Molecular Structure

The structure of **1-Propylpiperazine Dihydrobromide** consists of a piperazine ring N-alkylated with a propyl group. In its dihydrobromide salt form, both nitrogen atoms of the piperazine ring are protonated and associated with bromide counter-ions.

Caption: 2D structure of **1-Propylpiperazine Dihydrobromide**.

The piperazine ring typically adopts a chair conformation to minimize steric strain, which is a critical consideration in its interaction with enzyme active sites or receptors.^[5]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for designing experimental conditions, such as selecting appropriate solvent systems and predicting compound behavior in analytical methods.

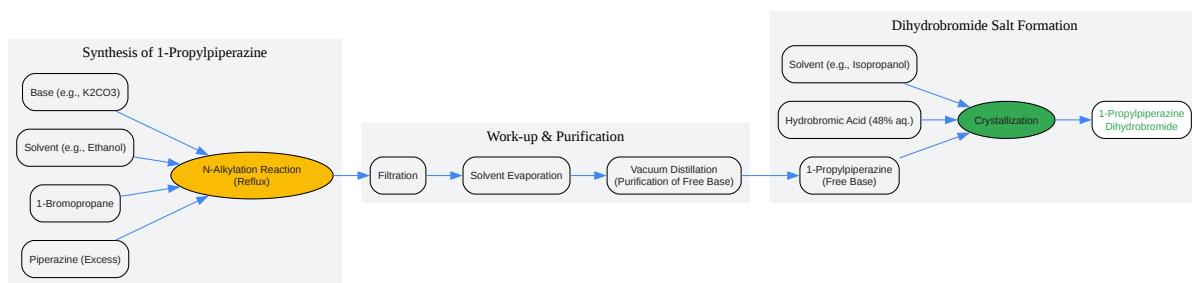
Property	Value	Source(s)
CAS Number	64262-23-3	[4]
Molecular Formula	C ₇ H ₁₆ N ₂ · 2HBr	[4]
Molecular Weight	290.04 g/mol	[4]
Appearance	White to off-white crystalline powder	[4] [6]
Melting Point	254 - 264.5 °C	[4]
Solubility	Soluble in water (50 mg/mL, clear, colorless)	
pKa (Estimated)	pKa ₁ ≈ 9.2, pKa ₂ ≈ 5.0	[7] (inferred)
SMILES	Br.Br.CCCN1CCNCC1	
InChI Key	YTPQLWVHCBATKO-UHFFFAOYSA-N	

Expert Insight on pKa Estimation: While specific experimental pKa values for 1-propylpiperazine are not readily available in the literature, we can provide a robust estimation based on homologous compounds. A study by Khalili et al. (2009) reported the pKa values for piperazine (pKa₁=9.73, pKa₂=5.35), 1-methylpiperazine (pKa₁=9.25, pKa₂=4.81), and 1-ethylpiperazine (pKa₁=9.33, pKa₂=4.93) at 298 K.[\[7\]](#) The addition of a small alkyl group to one of the nitrogens slightly decreases the basicity of both nitrogen atoms due to steric hindrance and electronic effects. The effect of a propyl group is expected to be very similar to that of an ethyl group. Therefore, the pKa values for 1-propylpiperazine are estimated to be approximately 9.2 for the secondary amine and 5.0 for the tertiary amine. This understanding is crucial for predicting the protonation state of the molecule at physiological pH and for developing purification strategies involving acid-base extractions.

Synthesis and Purification

The synthesis of **1-Propylpiperazine Dihydrobromide** is typically achieved through a two-step process: N-alkylation of piperazine followed by salt formation. The choice of reagents and

reaction conditions is critical for achieving high yield and purity while minimizing the formation of the undesired N,N'-dipropylpiperazine byproduct.



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Caption: General workflow for the synthesis of **1-Propylpiperazine Dihydrobromide**.

Experimental Protocol: Synthesis of 1-Propylpiperazine (Free Base)

This protocol is based on standard N-alkylation procedures for secondary amines.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (4-5 equivalents) in absolute ethanol. The use of a significant excess of piperazine is a critical strategic choice to statistically favor mono-alkylation and suppress the formation of the 1,4-dipropylpiperazine byproduct.
- Addition of Reagents: Add potassium carbonate (2 equivalents) to the solution to act as an acid scavenger for the HBr generated during the reaction. While stirring, add 1-bromopropane (1 equivalent) dropwise to the mixture.

- Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and piperazine hydrobromide salts. Wash the filter cake with a small amount of ethanol.
- Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting residue will contain the desired 1-propylpiperazine, unreacted piperazine, and potentially some di-substituted product.
- Purification: Purify the crude product by vacuum distillation. The significant difference in boiling points between piperazine, 1-propylpiperazine, and 1,4-dipropylpiperazine allows for effective separation.

Experimental Protocol: Formation of the Dihydrobromide Salt

- Dissolution: Dissolve the purified 1-propylpiperazine free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
- Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (2.0-2.1 equivalents) of concentrated (48%) hydrobromic acid dropwise with vigorous stirring. The dihydrobromide salt is typically insoluble in the organic solvent and will precipitate out of the solution. The exothermic nature of this neutralization necessitates slow addition and cooling to ensure controlled crystallization and prevent potential side reactions.
- Crystallization: Allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure complete precipitation.
- Isolation and Drying: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold isopropanol or diethyl ether to remove any residual impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Spectroscopic and Crystallographic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This section discusses the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of **1-Propylpiperazine Dihydrobromide** in solution. The protonation of both nitrogen atoms results in a more rigid ring structure and significant downfield shifts for protons adjacent to the nitrogen atoms compared to the free base.

- ^1H NMR (in D_2O):

- Propyl Group: A triplet corresponding to the terminal methyl group (CH_3) is expected around δ 0.9-1.1 ppm. A sextet for the methylene group adjacent to the methyl ($\text{CH}_2\text{-CH}_3$) should appear around δ 1.6-1.8 ppm. The methylene group attached to the nitrogen (N-CH_2) will be a triplet, significantly downfield around δ 3.0-3.3 ppm.
- Piperazine Ring: Due to the positive charges on the nitrogen atoms, the piperazine protons will be deshielded and appear as broad multiplets in the δ 3.4-3.8 ppm region. The chair-to-chair interconversion may be slowed on the NMR timescale, potentially leading to more complex splitting patterns for the axial and equatorial protons.
- NH Protons: A broad signal corresponding to the two N-H protons will be present, though its position is variable and it will exchange with D_2O .

- ^{13}C NMR (in D_2O):

- Propyl Group: The terminal methyl carbon (CH_3) is expected around δ 10-12 ppm. The central methylene carbon ($\text{CH}_2\text{-CH}_3$) should be around δ 18-22 ppm, and the N-CH_2 carbon will be further downfield around δ 55-60 ppm.
- Piperazine Ring: The four equivalent methylene carbons of the piperazine ring are expected to appear as a single peak in the δ 45-50 ppm range.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the dihydrobromide salt will be distinct from the free base.

- N-H Stretching: A very broad and strong absorption band is expected in the region of 2400-3000 cm^{-1} . This is characteristic of the stretching vibration of the N^+-H bond in amine salts and is a key indicator of successful salt formation.
- C-H Stretching: Aliphatic C-H stretching vibrations from the propyl and piperazine methylene groups will appear as sharp peaks in the 2850-2980 cm^{-1} region, often superimposed on the broad N^+-H band.
- N-H Bending: A medium to strong band around 1570-1610 cm^{-1} can be attributed to the N^+-H bending vibration.
- C-N Stretching: C-N stretching vibrations are typically found in the 1020-1250 cm^{-1} range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the parent molecule, 1-propylpiperazine. The analysis is performed on the free base, as the dihydrobromide salt is not volatile.

- Ionization: Electrospray ionization (ESI) in positive mode is ideal, as the basic nitrogen atoms are readily protonated. The expected molecular ion peak $[\text{M}+\text{H}]^+$ would be at m/z 129.14.
- Fragmentation: The fragmentation of N-alkylpiperazines is well-characterized.^{[8][9]} The primary fragmentation pathways involve cleavage of the bonds alpha to the nitrogen atoms.
 - Loss of Propyl Group: Cleavage of the N-propyl bond can lead to a fragment ion corresponding to the piperazine ring at m/z 85.
 - Ring Cleavage: The piperazine ring itself can undergo fragmentation, leading to characteristic ions at m/z 70, 56, and 42, which are indicative of the piperazine core.
 - Alpha-Cleavage of Propyl Group: Cleavage of the C-C bond alpha to the nitrogen in the propyl chain can result in the loss of an ethyl radical, leading to a prominent ion at m/z 100.

Reactivity and Applications

1-Propylpiperazine Dihydrobromide is a stable, crystalline solid that is easy to handle and store.[4] The free base can be readily liberated by treatment with an aqueous base, allowing the nucleophilic secondary nitrogen to participate in a wide range of chemical reactions.

Key Reactions

- N-Arylation/N-Alkylation: The secondary amine provides a reactive site for further functionalization, such as in Buchwald-Hartwig amination or substitution reactions with alkyl halides, to create more complex molecules.
- Amide and Sulfonamide Formation: It readily reacts with acyl chlorides, sulfonyl chlorides, and carboxylic acids (under coupling conditions) to form the corresponding amides and sulfonamides. This reactivity has been exploited in the synthesis of novel antiamebic agents.
- Reaction with Isocyanates and Isothiocyanates: The reaction with isothiocyanates, such as potassium thiocyanate, yields thioamides, demonstrating the nucleophilicity of the secondary amine.

Applications in Drug Discovery and Research

The utility of **1-Propylpiperazine Dihydrobromide** is demonstrated by its incorporation into various pharmacologically active agents.

- Histamine H₃ Receptor Antagonists: The 1-propylpiperazine moiety is a common feature in ligands developed as antagonists for the histamine H₃ receptor, which is a target for treating neurological and inflammatory disorders.
- α_1 -Adrenoceptor Antagonists: Derivatives have been synthesized and evaluated for their potential as selective antagonists for α_1 -adrenoceptors, which are involved in regulating blood pressure and smooth muscle tone.[10]
- CNS Agents: Its role as an intermediate for CNS agents is broad, leveraging the piperazine core's ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[1][2]
- Biochemical and Analytical Applications: It serves as a standard in analytical methods for quality control and is used in biochemical assays to explore enzyme activities and

interactions.^[4]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **1-Propylpiperazine Dihydrobromide**.

- **Hazards:** The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. The material is hygroscopic and should be protected from moisture.

Conclusion

1-Propylpiperazine Dihydrobromide is a compound of significant value to the scientific research community, particularly in the fields of medicinal chemistry and neuropharmacology. Its well-defined chemical structure, predictable reactivity, and favorable physicochemical properties make it an indispensable building block for the synthesis of novel therapeutic agents. This guide has provided an in-depth technical overview of its properties, structure, synthesis, and applications, grounded in established scientific principles and literature. By understanding the causality behind the described experimental protocols and analytical interpretations, researchers can confidently and effectively utilize this versatile compound in their drug discovery and development endeavors.

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